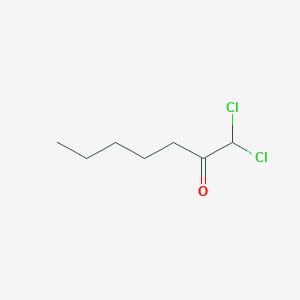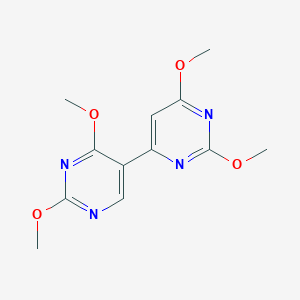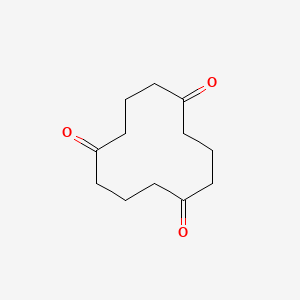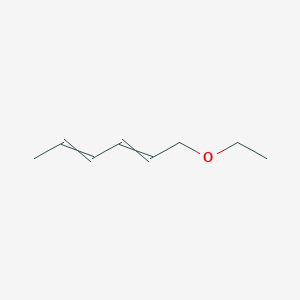
2,4-Hexadiene, 1-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadiene, 1-ethoxy- is an organic compound with the molecular formula C8H14O It is a derivative of hexadiene, featuring an ethoxy group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Hexadiene, 1-ethoxy- can be achieved through several methods. One common approach involves the reaction of 2,4-hexadiene with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the ethoxy group to attach to the first carbon atom of the hexadiene.
Industrial Production Methods: In an industrial setting, the production of 2,4-Hexadiene, 1-ethoxy- may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include the use of advanced catalysts and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Hexadiene, 1-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
2,4-Hexadiene, 1-ethoxy- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Hexadiene, 1-ethoxy- involves its interaction with various molecular targets and pathways. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The double bonds in the hexadiene moiety can undergo addition reactions, forming new bonds and structures.
Comparison with Similar Compounds
2,4-Hexadiene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
1,3-Hexadiene: Has a different arrangement of double bonds, affecting its stability and reactivity.
2,4-Hexadiene, 1-methoxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Properties
CAS No. |
56752-54-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-ethoxyhexa-2,4-diene |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8-9-4-2/h3,5-7H,4,8H2,1-2H3 |
InChI Key |
UNHPVHFNZXRVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC=CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


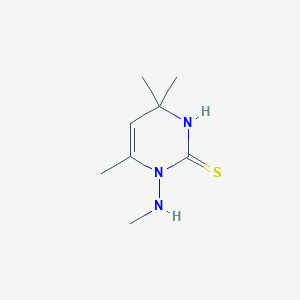

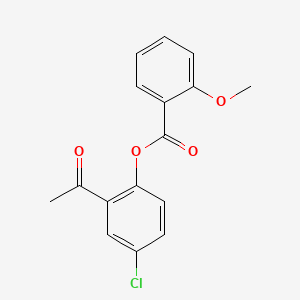
![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)
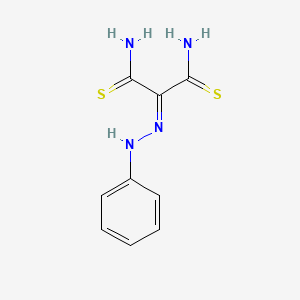
![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)

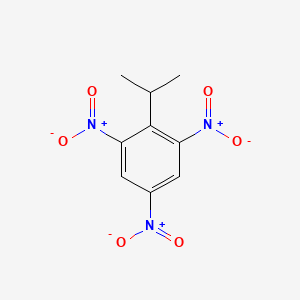
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)

![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
